molecular formula C10H12ClNO2 B268711 5-Chloro-2-isopropoxybenzamide

5-Chloro-2-isopropoxybenzamide

Cat. No.: B268711
M. Wt: 213.66 g/mol
InChI Key: JYMXEXHWDWIRGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-isopropoxybenzamide is a substituted benzamide derivative featuring a chlorine atom at the 5-position and an isopropoxy group at the 2-position of the benzene ring. The amide functional group at the 1-position distinguishes it from structurally related aldehydes or esters. The compound’s lipophilicity, influenced by the isopropoxy group, may enhance membrane permeability compared to hydroxylated analogs .

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

5-chloro-2-propan-2-yloxybenzamide

InChI

InChI=1S/C10H12ClNO2/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6H,1-2H3,(H2,12,13)

InChI Key

JYMXEXHWDWIRGS-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C=C(C=C1)Cl)C(=O)N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Cl)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 5-Chloro-2-isopropoxybenzamide and related compounds:

Compound Name Molecular Formula (Calculated) Key Functional Groups Key Substituents
This compound C₁₀H₁₂ClNO₂ Amide, Chloro, Isopropoxy None (base structure)
5-Chloro-2-isopropoxy-4-methylbenzaldehyde [1] C₁₁H₁₃ClO₂ Aldehyde, Chloro, Isopropoxy, Methyl Methyl at 4-position
5-Chloro-N-[2,6-diisopropylphenyl]-2-hydroxybenzamide [2] C₂₀H₂₃ClNO₂ Amide, Chloro, Hydroxy Diisopropylphenyl at amide nitrogen
Key Observations:
  • Amide vs. Aldehyde : The amide group in this compound confers hydrogen-bonding capability, which is absent in the aldehyde analog. This may enhance binding to biological targets, such as enzymes or receptors.
  • Solubility : The diisopropylphenyl group in the hydroxybenzamide derivative [2] significantly reduces water solubility compared to this compound, which lacks bulky aromatic substituents.

Physicochemical and Application Differences

Property/Application This compound 5-Chloro-2-isopropoxy-4-methylbenzaldehyde [1] 5-Chloro-N-[2,6-diisopropylphenyl]-2-hydroxybenzamide [2]
Molecular Weight ~213.66 g/mol ~228.67 g/mol ~374.87 g/mol
Melting Point Not reported Not reported Likely >150°C (typical for aromatic amides)
Primary Applications Pharmaceutical intermediate Organic synthesis intermediate Agrochemical research (inferred from diisopropyl group)
Reactivity Moderate (amide hydrolysis) High (aldehyde oxidation) Low (steric hindrance from diisopropylphenyl)
Key Findings:
  • Pharmaceutical Potential: The absence of bulky groups in this compound may favor its use in drug design, whereas the diisopropylphenyl analog [2] is more suited for agrochemicals due to enhanced lipid solubility .
  • Synthetic Utility : The aldehyde derivative [1] serves as a precursor in cross-coupling reactions, while the amide’s stability under basic conditions makes it a better candidate for prolonged biological assays .

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